Receptor Selectivity Profile: JTE-013 vs. S1P1 and S1P3 Antagonists
JTE-013 demonstrates high specificity for the S1P2 receptor over the related S1P1 and S1P3 subtypes. In CHO cells expressing human receptors, JTE-013 inhibits radiolabeled S1P binding to S1P2 with an IC50 of 17 nM. At the same time, it exhibits no significant antagonism of S1P1 or S1P3 at concentrations up to 10 µM [1]. This selectivity profile is distinct from the S1P1 antagonist W146 and the S1P3 antagonist TY52156, enabling unambiguous pharmacological dissection of S1P2-specific functions [2].
| Evidence Dimension | Binding Affinity (IC50) and Selectivity |
|---|---|
| Target Compound Data | S1P2 IC50 = 17 nM; S1P1 and S1P3 IC50 > 10 µM |
| Comparator Or Baseline | S1P1 Antagonist W146: S1P1 selective (no S1P2 activity). S1P3 Antagonist TY52156: S1P3 selective (no S1P2 activity). |
| Quantified Difference | Selectivity ratio > 588-fold for S1P2 over S1P1 and S1P3. |
| Conditions | Radioligand binding assay in CHO cells expressing human S1P1, S1P2, and S1P3 receptors. |
Why This Matters
This quantitative selectivity is essential for experiments where receptor crosstalk or compensatory signaling among S1P subtypes must be controlled, such as in vascular biology or immune cell trafficking studies.
- [1] Osada, M., Yatomi, Y., Ohmori, T., Ikeda, H., & Ozaki, Y. (2002). Enhancement of sphingosine 1-phosphate-induced migration of vascular endothelial cells and smooth muscle cells by an EDG-5 antagonist. Biochemical and Biophysical Research Communications, 299(3), 483-487. View Source
- [2] Salomone, S., & Waeber, C. (2011). Selectivity and Specificity of Sphingosine-1-Phosphate Receptor Ligands: Caveats and Critical Thinking in Characterizing Receptor-Mediated Effects. Frontiers in Pharmacology, 2, 9. View Source
